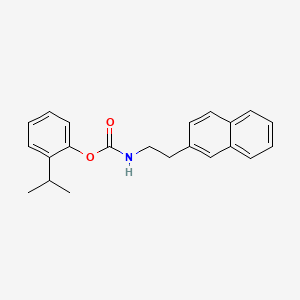

2-异丙基苯基(2-(萘-2-基)乙基)氨基甲酸酯

描述

科学研究应用

JW 480 在科学研究中具有广泛的应用:

化学: 用作研究丝氨酸水解酶的活性及其抑制的工具化合物。

生物学: 有助于理解 KIAA1363 在细胞过程和疾病机制中的作用。

医学: 研究其在癌症治疗中的潜在治疗作用,特别是在减少肿瘤生长和转移方面。

准备方法

合成路线和反应条件

JW 480 的合成涉及多个步骤,通常从关键中间体的制备开始。具体的合成路线可能有所不同,但通常包括以下步骤:

核心结构的形成: JW 480 的核心结构是通过一系列缩合和环化反应合成的。

官能团修饰: 后续步骤涉及引入化合物活性所需的官能团。这可能包括卤化、烷基化或酰化反应。

纯化: 最终产物使用重结晶或色谱等技术进行纯化,以达到所需的纯度水平。

工业生产方法

JW 480 的工业生产很可能涉及优化合成路线,以最大限度地提高收率并降低成本。这可能包括使用连续流动反应器、自动化合成平台和先进的纯化技术,以确保质量一致性和可扩展性。

化学反应分析

反应类型

JW 480 可以发生各种化学反应,包括:

氧化: JW 480 在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可以改变化合物中某些官能团。

取代: 亲核或亲电取代反应可以引入新的官能团。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用氢化铝锂或硼氢化钠等还原剂。

取代: 卤素、卤代烷和酸等试剂可以促进取代反应。

主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生羟基化或酮衍生物,而取代反应可以引入各种烷基或芳基。

作用机制

JW 480 通过选择性抑制 KIAA1363 酶发挥作用。这种抑制扰乱了该酶在脂质代谢中的作用,导致单烷基甘油醚 (MAGE) 水平降低,而单烷基甘油醚 (MAGE) 参与癌症细胞存活和增殖。 该化合物对 KIAA1363 的作用会损害癌细胞的迁移、侵袭和生长 .

相似化合物的比较

类似化合物

CTK7A: 另一种 KIAA1363 抑制剂,在癌症研究中具有类似的应用。

HIF-2α-IN-8: 抑制不同的靶点,但在类似的研究背景下使用。

替洛隆二盐酸盐: 一种广谱抗病毒剂,具有不同的机制,但研究应用相似。

独特性

JW 480 在对 KIAA1363 的高选择性和效力方面是独一无二的,使其成为研究该特定酶在疾病中作用的宝贵工具。 其显著损害癌细胞功能的能力使其有别于其他具有更广泛或效力较低的抑制剂 .

属性

IUPAC Name |

(2-propan-2-ylphenyl) N-(2-naphthalen-2-ylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2/c1-16(2)20-9-5-6-10-21(20)25-22(24)23-14-13-17-11-12-18-7-3-4-8-19(18)15-17/h3-12,15-16H,13-14H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNJGBMWAZRVEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC(=O)NCCC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354359-53-7 | |

| Record name | 1354359-53-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride](/img/structure/B560212.png)

![(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride](/img/structure/B560213.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride](/img/structure/B560218.png)

![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)

![[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid](/img/structure/B560225.png)

![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride](/img/structure/B560229.png)